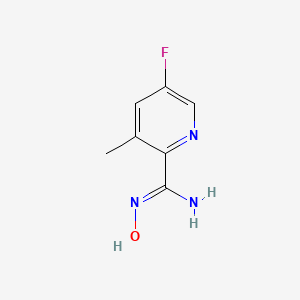![molecular formula C10H6F3NOS B13675813 1-(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)ethanone CAS No. 1784821-39-1](/img/structure/B13675813.png)
1-(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)ethanone is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a trifluoromethyl group attached to the benzothiazole ring, which imparts unique chemical and physical properties to the molecule .
準備方法
The synthesis of 1-(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)ethanone typically involves the reaction of 2-(trifluoromethyl)benzo[d]thiazole with ethanone under specific conditions. One common method includes the use of a base such as sodium hydride in an anhydrous solvent like dimethylformamide (DMF). The reaction is often carried out at low temperatures to ensure high yield and purity .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and improved efficiency. These methods are designed to meet the demands of large-scale production while maintaining the quality of the final product .
化学反応の分析
1-(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes .
科学的研究の応用
1-(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 1-(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit specific enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes .
類似化合物との比較
1-(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)ethanone can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties and enhances its potential for various applications .
特性
CAS番号 |
1784821-39-1 |
|---|---|
分子式 |
C10H6F3NOS |
分子量 |
245.22 g/mol |
IUPAC名 |
1-[2-(trifluoromethyl)-1,3-benzothiazol-5-yl]ethanone |
InChI |
InChI=1S/C10H6F3NOS/c1-5(15)6-2-3-8-7(4-6)14-9(16-8)10(11,12)13/h2-4H,1H3 |
InChIキー |
KOTLLFZVZBIPAV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(C=C1)SC(=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13675743.png)
![2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13675747.png)


![5-(Methylthio)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13675769.png)

![2-Chlorofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13675777.png)

![4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13675785.png)


